1-(4-(Phenoxymethyl)phenyl)propan-1-one
Description
1-(4-(Phenoxymethyl)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one group attached to a para-substituted phenyl ring with a phenoxymethyl moiety.
Properties
CAS No. |
65053-10-3 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-[4-(phenoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-10-8-13(9-11-14)12-18-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
InChI Key |
BDMWCXIJCULFPZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(4-(Phenoxymethyl)phenyl)propan-1-one, highlighting substituent variations, synthesis methods, and physicochemical properties:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-donating groups (e.g., methoxy, methyl) increase lipophilicity and may enhance membrane permeability .
- Halogen substituents (e.g., bromo, fluoro) introduce polarity and influence binding interactions in biological systems .
Synthetic Methods :
- Flash chromatography (5% EtOAc/hexanes) is commonly used for purification, yielding 73% for methoxy derivatives .
- Bromoalkoxy analogs (e.g., 1c, 1d) are synthesized as intermediates for multitarget ligands, highlighting their utility in drug discovery .
Analytical Characterization: UPLC-QTOF-MS is effective for detecting 4-substituted cathinones (LOD: 0.5–1 ng/mL) in biological matrices . NMR spectroscopy (e.g., δ 7.91 for aromatic protons) confirms structural integrity of methoxy derivatives .
Cathinones (e.g., 4-FMC) are psychoactive, emphasizing the importance of substituent-driven pharmacological profiles .
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